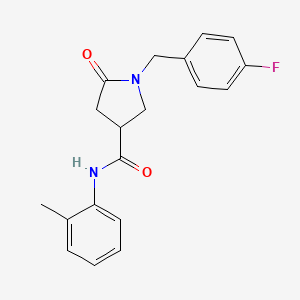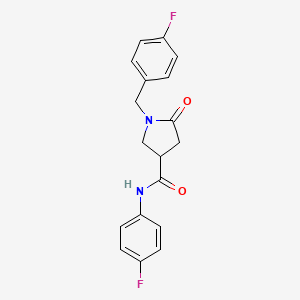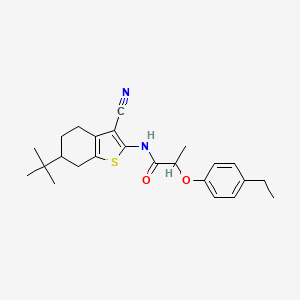![molecular formula C17H26N4OS B6138583 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TASP0433864 and is a selective antagonist of the neurokinin-1 receptor (NK1R). The neurokinin-1 receptor is a G protein-coupled receptor that is known to play a significant role in the regulation of various physiological processes, including pain perception, mood regulation, and inflammation.
作用機序
TASP0433864 is a selective antagonist of the neurokinin-1 receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The binding of substance P to the neurokinin-1 receptor activates a signaling cascade that leads to the release of various neurotransmitters and neuropeptides, resulting in the modulation of pain perception, mood regulation, and inflammation. TASP0433864 selectively binds to the neurokinin-1 receptor and prevents the binding of substance P, thereby blocking the downstream signaling cascade and reducing the physiological effects associated with neurokinin-1 receptor activation.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have significant biochemical and physiological effects in preclinical studies. The selective antagonism of the neurokinin-1 receptor by TASP0433864 has been shown to reduce pain perception, anxiety, and depression-like behaviors in animal models. Additionally, TASP0433864 has been shown to have anti-inflammatory effects in various disease models, including arthritis and colitis.
実験室実験の利点と制限
TASP0433864 has several advantages and limitations for lab experiments. The compound is commercially available and has been extensively studied in preclinical models, making it a valuable tool for researchers studying the neurokinin-1 receptor and its potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the selective antagonism of the neurokinin-1 receptor by TASP0433864 may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
TASP0433864 has significant potential for therapeutic applications in various diseases, and several future directions for research are currently being pursued. One area of focus is the development of more potent and selective neurokinin-1 receptor antagonists that can be used in clinical settings. Additionally, the role of the neurokinin-1 receptor in various disease states is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets. Finally, the potential off-target effects of TASP0433864 need to be further investigated to ensure its safety and efficacy in clinical settings.
合成法
The synthesis of TASP0433864 involves the reaction of 1-(2-thienylmethyl)-3-(4-piperazin-1-yl-butyl)-1H-pyrazole with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst. The reaction yields 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol as the final product. The synthesis of TASP0433864 has been reported in several research articles, and the compound is commercially available for research purposes.
科学的研究の応用
TASP0433864 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and inflammation. The neurokinin-1 receptor has been implicated in the pathogenesis of these diseases, and the selective antagonism of this receptor by TASP0433864 has shown promising results in preclinical studies.
特性
IUPAC Name |
2-[4-(3-pyrazol-1-ylpropyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c22-12-5-16-14-19(7-3-9-21-8-2-6-18-21)10-11-20(16)15-17-4-1-13-23-17/h1-2,4,6,8,13,16,22H,3,5,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOLBTNTSFPYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6138502.png)
![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
![7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6138522.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6138530.png)



![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)